molecular formula C7H4INO3S B2636773 1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide CAS No. 119591-34-3

1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide

Cat. No.: B2636773
CAS No.: 119591-34-3
M. Wt: 309.08
InChI Key: FUCBTVUAKSGITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazolones. This compound is characterized by the presence of an iodine atom at the 6th position and a dioxide group at the 1,1 positions. Benzisothiazolones are known for their diverse biological activities and are often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide typically involves the iodination of 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide. This can be achieved through various methods, including:

    Direct Iodination: This method involves the direct introduction of an iodine atom into the benzisothiazolone ring using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Electrophilic Substitution: This method involves the use of electrophilic iodine species, such as N-iodosuccinimide (NIS), to introduce the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using optimized reaction conditions to ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to remove the iodine atom or to convert the dioxide group into other functional groups.

    Substitution: The iodine atom can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium azide, sodium methoxide, or Grignard reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as azides, ethers, or alkyl groups.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The iodine atom and dioxide group play crucial roles in its reactivity and biological activity. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.

    Interacting with DNA: The compound may interact with DNA, leading to changes in gene expression and cellular function.

    Modulating Signaling Pathways: It can affect various signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide can be compared with other similar compounds, such as:

    1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide: Lacks the iodine atom, which may result in different chemical and biological properties.

    1,2-Benzisothiazol-3(2H)-one, 6-chloro-, 1,1-dioxide: Contains a chlorine atom instead of iodine, which may affect its reactivity and biological activity.

    1,2-Benzisothiazol-3(2H)-one, 6-bromo-, 1,1-dioxide: Contains a bromine atom instead of iodine, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-iodo-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCBTVUAKSGITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021625
Record name 6-iodo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119591-34-3
Record name 6-iodo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.